molecular formula C17H13BF4O B12973595 2,6-Diphenylpyrylium tetrafluoroborate

2,6-Diphenylpyrylium tetrafluoroborate

Cat. No.: B12973595
M. Wt: 320.1 g/mol
InChI Key: NIASVVIASOKFGO-UHFFFAOYSA-N
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Description

2,6-Diphenylpyrylium tetrafluoroborate is a chemical compound known for its unique properties and applications in various fields of science. It is a type of pyrylium salt, which is characterized by a positively charged pyrylium ring. The compound is often used in photoredox catalysis and as a matrix in mass spectrometry due to its high oxidation potential and ability to facilitate ionization.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diphenylpyrylium tetrafluoroborate can be synthesized through the cyclization of 1,5-dicarbonyl compounds in the presence of acidic catalysts. Another method involves the condensation of 8-chloro carbonyl compounds with aromatic ketones or acetylenes . The reaction typically requires a solvent such as 1,2-dichloroethane and a strong acid like fluoboric acid to facilitate the formation of the pyrylium ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Light irradiation and suitable electron donors.

    Reduction: Hydrogen gas and a suitable catalyst.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2,6-diphenylpyrylium tetrafluoroborate involves its ability to act as an electron acceptor in photoredox catalysis. Upon light irradiation, the compound undergoes excitation and transfers an electron to the substrate, facilitating various chemical reactions. The molecular targets and pathways involved include the formation of reactive intermediates such as carbonyl ylides, which can undergo further transformations .

Comparison with Similar Compounds

  • 2,4-Diphenylpyrylium tetrafluoroborate
  • 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate
  • 4-Mesityl-2,6-di-p-tolylpyrylium tetrafluoroborate

Comparison: 2,6-Diphenylpyrylium tetrafluoroborate is unique due to its high oxidation potential and stability under various reaction conditions. Compared to 2,4-diphenylpyrylium tetrafluoroborate, it offers better performance in photoredox catalysis and mass spectrometry applications . The mesityl-substituted derivatives exhibit even higher oxidation potentials but may have different reactivity profiles .

Properties

Molecular Formula

C17H13BF4O

Molecular Weight

320.1 g/mol

IUPAC Name

2,6-diphenylpyrylium;tetrafluoroborate

InChI

InChI=1S/C17H13O.BF4/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15;2-1(3,4)5/h1-13H;/q+1;-1

InChI Key

NIASVVIASOKFGO-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=[O+]C(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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